Paraphenacyl

Description

Based on the closest match in the evidence, p-Hydroxyphenyl acetic acid (synonyms: Parahydroxy phenylacetic acid, 4-hydroxyphenylacetic acid) is a phenylacetic acid derivative with a hydroxyl group at the para position of the benzene ring. It serves as a metabolic intermediate in humans and is utilized in pharmaceutical and industrial synthesis . Its structure (C₈H₈O₃) includes a carboxylic acid group and a phenolic hydroxyl group, enabling diverse reactivity, such as chelation and participation in esterification reactions.

Properties

CAS No. |

17173-85-2 |

|---|---|

Molecular Formula |

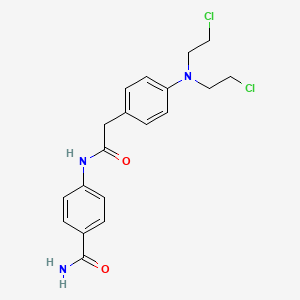

C19H21Cl2N3O2 |

Molecular Weight |

394.3 g/mol |

IUPAC Name |

4-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]benzamide |

InChI |

InChI=1S/C19H21Cl2N3O2/c20-9-11-24(12-10-21)17-7-1-14(2-8-17)13-18(25)23-16-5-3-15(4-6-16)19(22)26/h1-8H,9-13H2,(H2,22,26)(H,23,25) |

InChI Key |

LDOXRXGFQUAEOE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)N)N(CCCl)CCCl |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)N)N(CCCl)CCCl |

Other CAS No. |

17173-85-2 |

Synonyms |

pafencil amide paraphenacyl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Paracetamol (Acetaminophen)

- Structural Similarities : Both compounds contain a para-substituted benzene ring. Paraphenacyl has a carboxylic acid group, while paracetamol has an acetamide group.

- Functional Differences :

- This compound : Primarily used in chemical synthesis (e.g., ligand preparation for metal coordination chemistry) and as a biomarker in metabolic studies .

- Paracetamol : A widely used analgesic and antipyretic drug with minimal anti-inflammatory activity. Its mechanism involves COX enzyme inhibition in the central nervous system .

- Stability : this compound’s carboxylic acid group makes it more reactive under basic conditions compared to paracetamol, which is stable in oral formulations .

p-Hydroxybenzoic Acid

- Structural Similarities : Both feature a para-hydroxyl group on a benzene ring. This compound has an acetic acid side chain, while p-hydroxybenzoic acid has a directly attached carboxylic acid.

- Functional Differences :

- This compound : Used in synthesizing hybrid ligands for catalysis (e.g., phosphine-alkene ligands in transition metal chemistry) .

- p-Hydroxybenzoic Acid : A precursor for parabens (preservatives) and liquid crystal polymers. Its shorter side chain reduces steric hindrance in polymerization reactions .

Comparison with Functionally Similar Compounds

Diclofenac

- Functional Overlap: Both this compound and diclofenac are used in drug formulations. Diclofenac, a non-steroidal anti-inflammatory drug (NSAID), combines with paracetamol for enhanced analgesia .

- Key Differences :

- Mechanism : Diclofenac inhibits peripheral COX enzymes, reducing prostaglandin synthesis, whereas this compound lacks direct pharmacological activity .

- Synthetic Utility : this compound’s carboxylic acid group enables its use in ester prodrug synthesis, unlike diclofenac’s dichlorophenyl structure .

Fentanyl Analogues

- Analytical Relevance: this compound and fentanyl derivatives require precise chromatographic analysis due to their structural complexity.

- Structural Complexity : Fentanyl’s piperidine and amide groups contrast with this compound’s simpler phenylacetic acid framework .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility (Water) | Melting Point (°C) |

|---|---|---|---|

| This compound | 152.15 | Moderate | 148–150 |

| Paracetamol | 151.16 | Low | 169–172 |

| p-Hydroxybenzoic Acid | 138.12 | High | 214–217 |

Research Findings and Limitations

- Synthetic Applications : this compound’s utility in hybrid ligand synthesis (e.g., phosphine-alkene systems) is well-documented, enhancing catalytic efficiency in transition metal reactions . However, its instability under high-temperature conditions limits industrial scalability .

- Analytical Challenges : Differentiating this compound from isomers (e.g., o-hydroxyphenyl acetic acid) requires advanced techniques like HPLC-MS, which are costly and time-consuming .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.